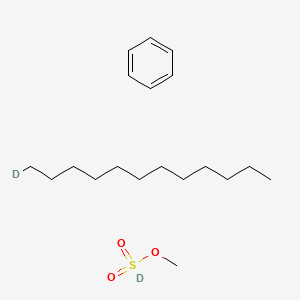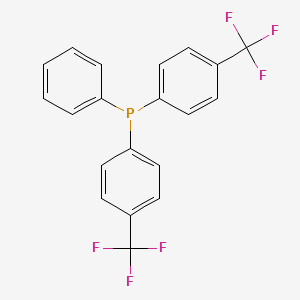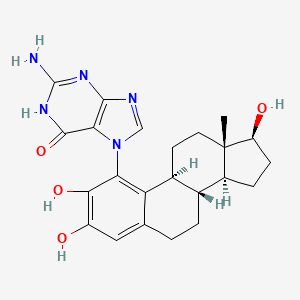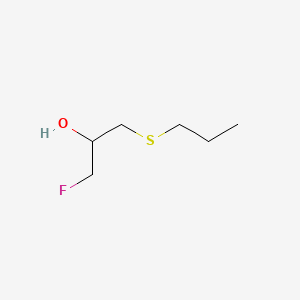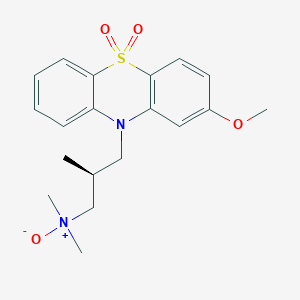
Fluphenazine Decanoate S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluphenazine Decanoate S-oxide is a derivative of Fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. This compound is an impurity of Fluphenazine and is known for its role in the pharmacokinetics and metabolism of the parent drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine Decanoate S-oxide typically involves the oxidation of Fluphenazine Decanoate. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) is common in the validation and quality control of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fluphenazine Decanoate S-oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to Fluphenazine Decanoate under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound.
Reduction: Fluphenazine Decanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Fluphenazine Decanoate S-oxide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Fluphenazine and its metabolites.
Biology: Investigated for its role in the metabolism of Fluphenazine in biological systems.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Used in the quality control and validation of Fluphenazine formulations.
Mécanisme D'action
Fluphenazine Decanoate S-oxide exerts its effects primarily by interacting with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to contribute to its antipsychotic effects. Additionally, it affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluphenazine: The parent compound, used widely in the treatment of psychotic disorders.
Perphenazine: Another phenothiazine antipsychotic with similar uses but different pharmacokinetic properties.
Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic effects.
Uniqueness
Fluphenazine Decanoate S-oxide is unique due to its specific role as a metabolite and impurity of Fluphenazine. Its presence and concentration can provide insights into the pharmacokinetics and metabolism of Fluphenazine, making it valuable in both clinical and research settings .
Propriétés
Formule moléculaire |
C32H44F3N3O3S |
|---|---|
Poids moléculaire |
607.8 g/mol |
Nom IUPAC |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)42(40)30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
Clé InChI |
XTJCNHQZCVTSDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)

